molecular formula C12H20N2O3 B15264026 2,5-Dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol

2,5-Dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol

Cat. No.: B15264026
M. Wt: 240.30 g/mol
InChI Key: UXSCKTZSVSMYCU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a substituted oxolan ring, which is a five-membered ring containing one oxygen atom. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the formation of the oxadiazole ring followed by the introduction of the oxolan ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a hydrazide with an acyl chloride can lead to the formation of the oxadiazole ring. Subsequent reactions can introduce the oxolan ring and other substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2,5-Dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-ethylpyrazine: Another compound with a similar structure but different ring system.

    3-ethyl-2,5-dimethylpyrazine: Similar in structure but with a pyrazine ring instead of an oxadiazole ring.

Uniqueness

2,5-Dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is unique due to the presence of both an oxadiazole ring and an oxolan ring. This combination of rings and substituents gives the compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

2,5-dimethyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol

InChI

InChI=1S/C12H20N2O3/c1-4-5-10-13-11(17-14-10)7-12(15)6-8(2)16-9(12)3/h8-9,15H,4-7H2,1-3H3

InChI Key

UXSCKTZSVSMYCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2(CC(OC2C)C)O

Origin of Product

United States

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